molecular formula C21H25N3O3 B5147184 methyl 3-{[(4-benzyl-1-piperazinyl)acetyl]amino}benzoate

methyl 3-{[(4-benzyl-1-piperazinyl)acetyl]amino}benzoate

Cat. No. B5147184
M. Wt: 367.4 g/mol
InChI Key: YRUWRRQVTPWPMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[(4-benzyl-1-piperazinyl)acetyl]amino}benzoate, also known as MBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of methyl 3-{[(4-benzyl-1-piperazinyl)acetyl]amino}benzoate is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. methyl 3-{[(4-benzyl-1-piperazinyl)acetyl]amino}benzoate has been shown to inhibit the activity of certain enzymes, such as phosphodiesterases and protein kinases, which are involved in the regulation of cellular processes. It has also been shown to modulate the activity of certain ion channels, such as voltage-gated calcium channels, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
methyl 3-{[(4-benzyl-1-piperazinyl)acetyl]amino}benzoate has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of tumor cell growth, the modulation of immune cell function, and the reduction of inflammation. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, methyl 3-{[(4-benzyl-1-piperazinyl)acetyl]amino}benzoate has been shown to modulate the activity of certain ion channels, which can affect the excitability of neurons and muscle cells.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 3-{[(4-benzyl-1-piperazinyl)acetyl]amino}benzoate in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that exhibit similar biological activities. Another advantage is its ease of synthesis, which allows for large-scale production of the compound. However, one limitation of using methyl 3-{[(4-benzyl-1-piperazinyl)acetyl]amino}benzoate is its limited solubility in aqueous solutions, which can make it difficult to administer to cells or animals.

Future Directions

There are several future directions for research involving methyl 3-{[(4-benzyl-1-piperazinyl)acetyl]amino}benzoate. One area of interest is the development of new drugs targeting ion channels that are modulated by methyl 3-{[(4-benzyl-1-piperazinyl)acetyl]amino}benzoate. Another area of interest is the investigation of methyl 3-{[(4-benzyl-1-piperazinyl)acetyl]amino}benzoate's potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, the development of new synthetic methods for methyl 3-{[(4-benzyl-1-piperazinyl)acetyl]amino}benzoate and its derivatives could lead to the discovery of compounds with improved biological activities and pharmacological properties.

Synthesis Methods

The synthesis of methyl 3-{[(4-benzyl-1-piperazinyl)acetyl]amino}benzoate involves the reaction of 4-benzylpiperazine with methyl 3-amino benzoate in the presence of acetic anhydride and triethylamine. The reaction proceeds via acylation of the piperazine nitrogen with the acetyl group of acetic anhydride, followed by nucleophilic substitution of the methylamino group of methyl 3-amino benzoate with the acylated piperazine. The final product is obtained after purification by column chromatography.

Scientific Research Applications

Methyl 3-{[(4-benzyl-1-piperazinyl)acetyl]amino}benzoate has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. It has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, methyl 3-{[(4-benzyl-1-piperazinyl)acetyl]amino}benzoate has been shown to modulate the activity of certain ion channels, which makes it a potential candidate for the development of new drugs targeting these channels.

properties

IUPAC Name

methyl 3-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-27-21(26)18-8-5-9-19(14-18)22-20(25)16-24-12-10-23(11-13-24)15-17-6-3-2-4-7-17/h2-9,14H,10-13,15-16H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUWRRQVTPWPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)CN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[(4-benzyl-1-piperazinyl)acetyl]amino}benzoate

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